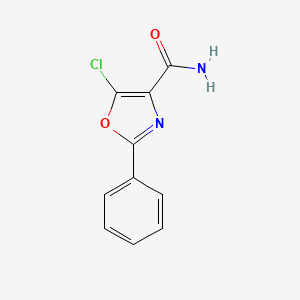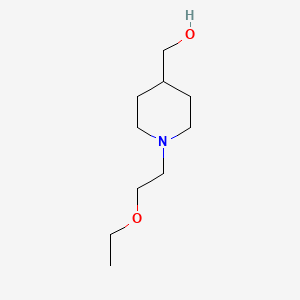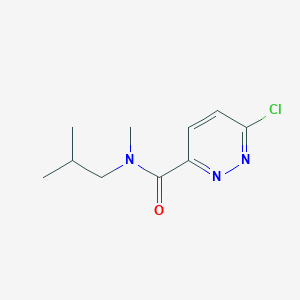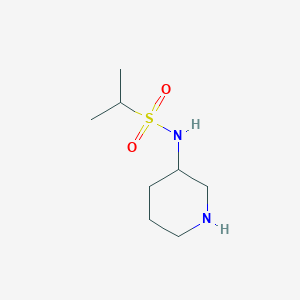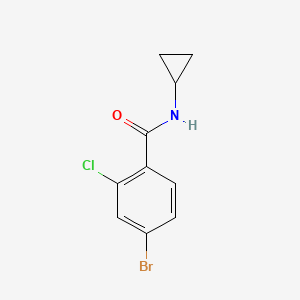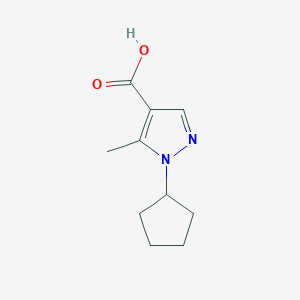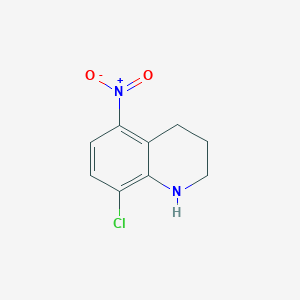
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline (8-Cl-5-NO2-THQ) is an organic compound belonging to the class of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a ring structure composed of four carbon atoms and one nitrogen atom. 8-Cl-5-NO2-THQ is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Scientific Research Applications
8-Cl-5-NO2-THQ has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, 8-Cl-5-NO2-THQ has been used in the synthesis of optically active compounds, such as chiral drugs, and in the synthesis of asymmetric catalysts.
Mechanism Of Action
The mechanism of action of 8-Cl-5-NO2-THQ is not well understood. However, it is believed that the nitro group of 8-Cl-5-NO2-THQ acts as an electron acceptor, which enables the formation of a covalent bond between the nitrogen atom and the carbon atom of the substrate. This covalent bond is believed to be responsible for the catalytic activity of 8-Cl-5-NO2-THQ.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8-Cl-5-NO2-THQ are not well understood. However, it has been suggested that 8-Cl-5-NO2-THQ may be involved in the regulation of gene expression and the modulation of enzyme activity. Additionally, 8-Cl-5-NO2-THQ has been shown to possess antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The advantages of using 8-Cl-5-NO2-THQ in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. However, there are some limitations to using 8-Cl-5-NO2-THQ in laboratory experiments. For example, it is a toxic compound and should be handled with caution. Additionally, the reaction conditions required for the synthesis of 8-Cl-5-NO2-THQ can be difficult to control, and the yields of the reaction can be low.
Future Directions
The future directions for 8-Cl-5-NO2-THQ research include the development of more efficient and selective synthesis methods, the elucidation of the mechanism of action, and the investigation of its potential applications in biotechnology and medicine. Additionally, further research into the biochemical and physiological effects of 8-Cl-5-NO2-THQ is needed to better understand its potential therapeutic benefits. Finally, further research into the environmental effects of 8-Cl-5-NO2-THQ is needed to ensure its safe and responsible use.
properties
IUPAC Name |
8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXPNHJORJDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



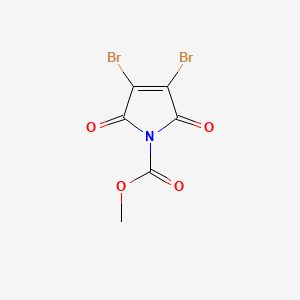
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)
